

# BMS-986115: A Comparative Analysis of its Cross-reactivity with Other Secretases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986115 |           |
| Cat. No.:            | B606283    | Get Quote |

#### For Immediate Release

PISCATAWAY, N.J. – November 21, 2025 – This guide provides a comparative overview of the secretase inhibitor **BMS-986115**, focusing on its cross-reactivity profile against key secretases involved in cellular signaling and disease pathology. **BMS-986115**, also known as Varegacestat, is a potent, orally bioavailable pan-Notch inhibitor that functions by targeting gamma-secretase.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.

### **Introduction to Secretase Families and BMS-986115**

Secretases are a class of enzymes that cleave transmembrane proteins, playing crucial roles in a variety of physiological and pathological processes. The three main families are alpha ( $\alpha$ ), beta ( $\beta$ ), and gamma ( $\gamma$ ) secretases.

- Alpha-secretases (e.g., ADAM10) are involved in the non-amyloidogenic processing of amyloid precursor protein (APP).
- Beta-secretase (BACE1) initiates the amyloidogenic pathway by cleaving APP at the β-site.
- Gamma-secretase is a multi-protein complex responsible for the subsequent cleavage of APP to produce amyloid-beta (Aβ) peptides, and critically, for the activation of Notch receptors, which are vital for cell-fate determination.[4]



**BMS-986115** is a selective inhibitor of gamma-secretase-mediated Notch signaling.[4] It demonstrates potent inhibition of all four mammalian Notch receptors with low nanomolar IC50 values.[4][5] Specifically, it has reported IC50 values of 7.8 nM for Notch1 and 8.5 nM for Notch3.[5]

# **Cross-reactivity Profile of BMS-986115**

While **BMS-986115** is characterized as a "selective" gamma-secretase inhibitor, publicly available literature from extensive searches does not provide specific quantitative data (e.g., IC50 or Ki values) on its direct inhibitory activity against alpha-secretase (ADAM10) or beta-secretase (BACE1). The selectivity of **BMS-986115** is primarily described in the context of its potent, low nanomolar inhibition of the gamma-secretase/Notch signaling pathway.[4][5]

Without specific comparative data on the cross-reactivity of **BMS-986115** with alpha- and betasecretases, a quantitative comparison table of inhibitory activities cannot be constructed at this time. The following sections provide a general overview of the relevant signaling pathways and a representative experimental protocol for how such selectivity is typically determined.

## **Signaling Pathway Overview**

The processing of transmembrane proteins like APP and Notch by secretases is a critical cellular event. The diagram below illustrates the central role of gamma-secretase and the points of action for the different secretase families. **BMS-986115** directly targets the gamma-secretase complex, thereby inhibiting Notch signaling.





Click to download full resolution via product page

BMS-986115 Inhibition of Gamma-Secretase

# Representative Experimental Protocol for Determining Secretase Selectivity

The following is a generalized protocol illustrating how the selectivity of an inhibitor like **BMS-986115** against different secretases would typically be determined using in vitro enzymatic assays. Please note, this is a representative methodology and not the specific protocol used for **BMS-986115**.







Objective: To determine the half-maximal inhibitory concentration (IC50) of **BMS-986115** against recombinant human gamma-secretase, alpha-secretase (ADAM10), and beta-secretase (BACE1).

#### Materials:

- Recombinant human gamma-secretase, ADAM10, and BACE1 enzymes.
- Fluorogenic peptide substrates specific for each secretase.
- Assay buffers specific for each enzyme.
- **BMS-986115** compound.
- 96-well microplates.
- Fluorescence plate reader.

**Experimental Workflow:** 





Click to download full resolution via product page

Secretase Selectivity Assay Workflow



#### Procedure:

- Compound Preparation: A stock solution of BMS-986115 is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
- Assay Setup: For each secretase, the respective enzyme, fluorogenic substrate, and assay buffer are added to the wells of a 96-well plate.
- Inhibitor Addition: The various concentrations of BMS-986115 are added to the wells. Control
  wells containing no inhibitor are also included.
- Incubation: The plate is incubated at 37°C for a predetermined period to allow the enzymatic reaction to proceed.
- Fluorescence Measurement: The fluorescence intensity in each well is measured using a
  plate reader at the appropriate excitation and emission wavelengths for the fluorogenic
  substrate.
- Data Analysis: The percentage of inhibition for each concentration of **BMS-986115** is calculated relative to the control wells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

## Conclusion

**BMS-986115** is a potent and selective inhibitor of gamma-secretase-mediated Notch signaling, with demonstrated low nanomolar efficacy against all four Notch receptors. While its selectivity is a key feature, specific quantitative data on its cross-reactivity with other secretases, such as alpha-secretase and beta-secretase, is not readily available in the public domain. The provided information summarizes the current understanding of **BMS-986115**'s mechanism of action and offers a framework for how its selectivity profile would be experimentally determined. Further studies would be required to definitively quantify the cross-reactivity of **BMS-986115** with other secretase families.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. medkoo.com [medkoo.com]
- 2. BMS-986115 |CAS:1584647-27-7 Probechem Biochemicals [probechem.com]
- 3. Bms-986115 | C26H25F7N4O3 | CID 73388393 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BMS-986115: A Comparative Analysis of its Cross-reactivity with Other Secretases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606283#cross-reactivity-of-bms-986115-with-other-secretases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com